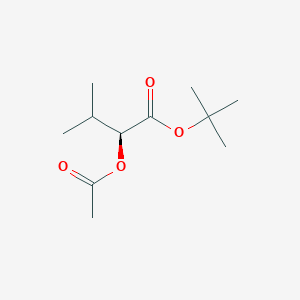

(S)-tert-butyl 2-acetoxy-3-methylbutanoate

Vue d'ensemble

Description

“(S)-tert-butyl 2-acetoxy-3-methylbutanoate” is also known as “Chrysanthemyl 2-acetoxy-3-methylbutanoate”. It is a sex pheromone of the citrophilous mealybug, Pseudococcus calceolariae . The main female-specific compound is identified as [2,2-dimethyl-3- (2-methylprop-1-enyl)cyclopropyl]methyl 2-acetoxy-3-methylbutanoate .

Applications De Recherche Scientifique

Environmentally Friendly Polymers

(S)-tert-butyl 2-acetoxy-3-methylbutanoate, through its derivatives, has been utilized in the synthesis of biocompatible polymers. An example is the production of degradable polycarbonates from dihydroxybutyric acid and carbon dioxide, employing racemic-tert-butyl 3,4-epoxybutanoate and CO2 in the presence of bifunctional cobalt(III) salen catalysts. These polymers exhibit significant biocompatibility and potential for bioresorbable materials, highlighting their application in environmentally benign materials and drug delivery systems. The development of water-soluble platinum-polymer conjugates with high platinum loading suggests their utility as carriers for platinum-based drugs, indicating a dual function in material science and pharmacology (Tsai, Wang, & Darensbourg, 2016).

Synthesis of Peroxides

Research has also explored the synthesis of compounds such as 4-tert-butylperoxy-4-methylpentan-2-one and 3-tert-butylperoxy-3-methylbutanoic acid. These compounds are obtained via the alkylation of tert-butyl hydroperoxide with diols, followed by oxidation, showcasing the compound's versatility in synthesizing peroxides with potential applications in polymerization processes and as intermediates in organic synthesis (Vostres, Fleichuk, Voronov, & Gevus, 2013).

Organic Synthesis

The utility of this compound derivatives in organic synthesis is further evidenced by their role in the synthesis of complex molecules. For instance, tert-butyl acetothioacetate serves as a precursor in the synthesis of 3-acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, indicating the compound's application in synthesizing heterocyclic compounds and its relevance in developing pharmaceuticals and fragrances (Fox & Ley, 2003).

Biocatalytic Reduction

The enantioselective reduction of β-ketoesters, such as tert-butyl acetoacetate to tert-butyl (S)-3-hydroxybutanoate, utilizing microorganism strains, showcases the potential of this compound and its derivatives in biocatalysis. This process highlights the application in producing enantiomerically pure compounds, crucial for pharmaceutical synthesis, demonstrating an intersection between chemical synthesis and biotechnology (Ramos, Ribeiro, Lopes, & de Souza, 2013).

Aroma Compound Synthesis

Additionally, this compound and its derivatives have been implicated in the synthesis of potent odorants such as in apple aroma, emphasizing their role in food science and flavor chemistry. The synthesis of methyl 2-methylbutanoate and its importance as a key odor contributor in apples underlines the compound's utility in enhancing food flavors and the development of aroma compounds (Komthong, Hayakawa, Katoh, Igura, & Shimoda, 2006).

Mécanisme D'action

Target of Action

The primary target of (S)-tert-butyl 2-acetoxy-3-methylbutanoate is the citrophilous mealybug, Pseudococcus calceolariae . This compound acts as a sex pheromone , specifically attracting male mealybugs .

Mode of Action

This compound interacts with its targets by being released into the environment, where it is detected by the olfactory receptors of male mealybugs . This leads to changes in the behavior of the male mealybugs, attracting them towards the source of the pheromone .

Pharmacokinetics

As a volatile compound, it is likely to be rapidly distributed in the environment and detected by the olfactory receptors of the male mealybugs .

Result of Action

The result of the action of this compound is the attraction of male mealybugs towards the source of the pheromone . This leads to increased chances of mating and reproduction among the mealybug population.

Action Environment

The action of this compound is influenced by environmental factors such as temperature, humidity, and wind direction, which can affect the volatility and dispersion of the compound . The efficacy and stability of the compound may also be affected by these factors.

Propriétés

IUPAC Name |

tert-butyl (2S)-2-acetyloxy-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-7(2)9(14-8(3)12)10(13)15-11(4,5)6/h7,9H,1-6H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHRBOFYIGYFPP-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC(C)(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

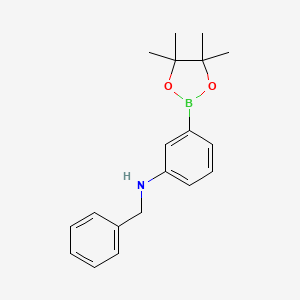

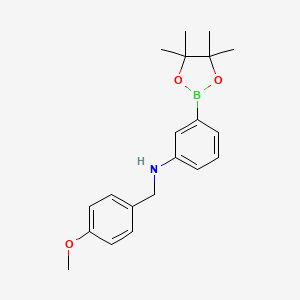

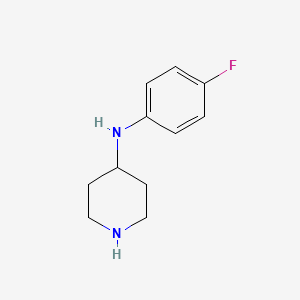

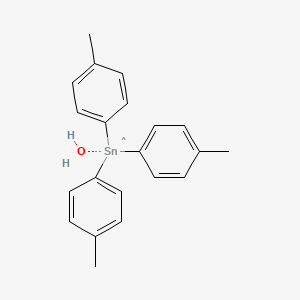

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

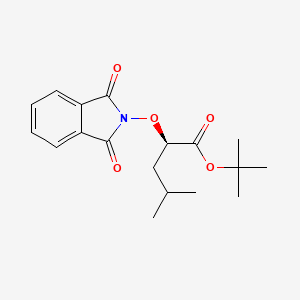

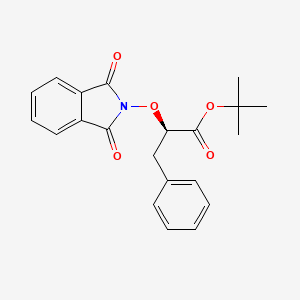

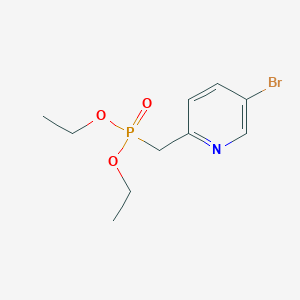

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-[trimethylsilylethynyl]pyrimidine](/img/structure/B3132882.png)

![1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B3132919.png)